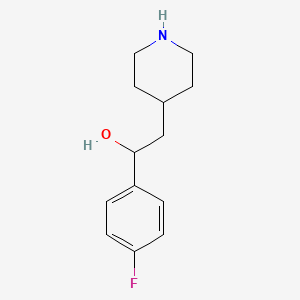
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol is an organic compound that features a fluorinated phenyl ring and a piperidine moiety
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine moiety. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity, while the piperidine moiety contributes to its overall stability and solubility. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(piperidin-4-yl)ethan-1-ol: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
1-(4-Methylphenyl)-2-(piperidin-4-yl)ethan-1-ol: The presence of a methyl group instead of a fluorine atom alters its hydrophobicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18FNO |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-piperidin-4-ylethanol |
InChI |
InChI=1S/C13H18FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-4,10,13,15-16H,5-9H2 |
Clave InChI |
ZGRYSIIRTMLZEU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC(C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















